Bis(p-phenoxyphenyl) ether
Overview
Description
Bis(p-phenoxyphenyl) ether is an organic compound with the molecular formula C24H18O3. It is a member of the polyphenyl ether family, characterized by the presence of phenoxy groups linked through ether bonds. This compound is known for its stability and resistance to high temperatures and oxidative environments, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
Bis(p-phenoxyphenyl) ether is a component of multiblock copolymers, which are used as a proton exchange membrane for water electrolysis . The primary targets of this compound are the hydrophilic and hydrophobic blocks of these copolymers .
Mode of Action
This compound interacts with its targets by forming part of the hydrophobic block in multiblock copolymers . These copolymers are composed of a hydrophilic block based on disulfonated bis(phenyulfonylphenyl) sulfone groups, and a hydrophobic block based on this compound groups . The interaction of this compound with these targets results in the formation of a membrane that can facilitate proton exchange during water electrolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the process of water electrolysis . The compound contributes to the formation of ion transport channels in the membrane, which are crucial for the electrolysis process .
Pharmacokinetics
Its impact on the bioavailability of protons during water electrolysis is significant, as it forms part of the membrane that facilitates this process .
Result of Action
The result of the action of this compound is the formation of a proton exchange membrane that exhibits low swelling, high proton conductivity, good mechanical and thermal properties, high oxidative stability, and reduced hydrogen permeability . This membrane is capable of achieving a current density above 3 A cm−2 at 1.8 V, surpassing that of Nafion 212, and demonstrating long-term operating stability exceeding 500 hours .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity. The multiblock copolymers, of which this compound is a part, are expected to have reduced water swelling and low hydrogen permeability even under full-wet and high-temperature conditions in water electrolysis . This suggests that the compound’s action, efficacy, and stability are robust against environmental variations.
Biochemical Analysis
Biochemical Properties
It is known that phenyl ether polymers, to which Bis(p-phenoxyphenyl) ether belongs, are used in a variety of applications, including high-vacuum devices, optics, electronics, and in high-temperature and radiation-resistant fluids and greases
Molecular Mechanism
It is known that phenyl ether polymers can be obtained by repeated application of the Ullmann Ether Synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(p-phenoxyphenyl) ether can be synthesized through the Ullmann Ether Synthesis, which involves the reaction of an alkali-metal phenate with a halogenated benzene in the presence of a copper catalyst . The general reaction conditions include:
Temperature: Elevated temperatures, typically around 150-200°C.
Catalyst: Copper or copper salts.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Raw Materials: Phenol, halogenated benzene, and copper catalyst.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and minimize by-products.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(p-phenoxyphenyl) ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or nitrated phenyl ethers.
Scientific Research Applications
Bis(p-phenoxyphenyl) ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polyphenyl ethers and polymers.
Biology: Investigated for its potential as a stabilizer in biological assays and experiments.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of high-temperature lubricants, hydraulic fluids, and as a component in high-performance polymers
Comparison with Similar Compounds
Similar Compounds
Diphenyl ether: A simpler analog with two phenyl rings connected by an ether linkage.
Polyphenyl ethers: Compounds with multiple phenyl rings connected by ether linkages, varying in the number of rings and substitution patterns.
Bis(m-phenoxyphenyl) ether: A similar compound with meta-substitution on the phenyl rings
Uniqueness
Bis(p-phenoxyphenyl) ether is unique due to its para-substitution pattern, which provides enhanced stability and resistance to oxidative degradation compared to its meta-substituted analogs. This makes it particularly valuable in high-temperature and oxidative environments, where other compounds may degrade .
Properties
IUPAC Name |
1-phenoxy-4-(4-phenoxyphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-3-7-19(8-4-1)25-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGTXJRZSBTHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308249 | |
Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3379-41-7 | |
Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3379-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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